

A Comparative Guide to the Long-Term Stability of Encapsulated CuSCN Solar Cells

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Compound of Interest

Compound Name: Copper(I) thiocyanate

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The long-term stability of perovskite solar cells (PSCs) remains a critical hurdle for their commercialization. A key component influencing this stability is the hole transport layer (HTL). Copper (I) thiocyanate (CuSCN), an inorganic p-type semiconductor, has emerged as a promising alternative to the widely used but less stable organic HTL, Spiro-OMeTAD. This guide provides an objective comparison of the long-term stability of encapsulated PSCs utilizing CuSCN, benchmarked against Spiro-OMeTAD and various encapsulation methods. The information is supported by experimental data and detailed methodologies to aid in your research and development efforts.

Performance Comparison Under Accelerated Aging

The stability of solar cells is evaluated through accelerated aging tests that simulate long-term exposure to environmental stressors. The following tables summarize the performance of encapsulated CuSCN-based PSCs compared to alternatives under standard testing protocols such as damp heat (85°C and 85% relative humidity) and thermal cycling (-40°C to 85°C).

Table 1: Performance of Encapsulated CuSCN vs. Spiro-OMeTAD PSCs under Damp Heat (85°C/85% RH) Testing

Hole Transport Layer	Encapsulation Method	Initial PCE (%)	PCE after 1000h (%)	Retention (%)	Reference
CuSCN	Glass-Glass with Butyl Rubber Edge Seal	18.2	16.6	91.2	[1]
Spiro-OMeTAD	Glass-Glass with Butyl Rubber Edge Seal	19.5	14.8	75.9	[1]
CuSCN	POE Encapsulant and Edge Seal	20.2	>95% Retention	>95	[2] [3]
Spiro-OMeTAD	POE Encapsulant and Edge Seal	20.5	~80% Retention	~80	[2] [3]

Table 2: Performance of Encapsulated CuSCN PSCs under Thermal Cycling (-40°C to 85°C)

Hole Transport Layer	Encapsulation Method	Initial PCE (%)	PCE after 200 cycles (%)	Retention (%)	Reference
CuSCN	Glass-Glass with Butyl Rubber Edge Seal	18.5	17.8	96.2	[1] [4]
Spiro-OMeTAD	Glass-Glass with Butyl Rubber Edge Seal	19.8	18.2	91.9	[1] [4]
CuSCN	EVA Encapsulant	15.3	Stable	>95	[5]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for reproducible and comparable stability studies. Below are the methodologies for key experiments cited in this guide.

Fabrication of CuSCN Hole Transport Layer

A solution-based approach is commonly used for depositing the CuSCN layer:

- **Solution Preparation:** Prepare a saturated solution of CuSCN in dipropyl sulfide (DPS) or diethyl sulfide (DES).
- **Spin Coating:** The CuSCN solution is spin-coated onto the perovskite layer. Typical spin-coating parameters are 2000-4000 rpm for 30-60 seconds.[\[6\]](#)
- **Annealing:** The substrate is then annealed at a moderate temperature, typically around 100°C, for 10-15 minutes to remove the solvent and promote crystallization of the CuSCN film.[\[6\]](#)

Solar Cell Encapsulation

Proper encapsulation is vital to protect the PSC from environmental degradation. A common and effective method is glass-glass encapsulation:

- **Materials:** A cover glass, a thermoplastic encapsulant (e.g., polyolefin (POE) or ethylene-vinyl acetate (EVA)), and a butyl rubber edge sealant are required.
- **Assembly:** The solar cell is sandwiched between the substrate and the cover glass with the encapsulant in between.
- **Lamination:** The stack is then placed in a vacuum laminator. The lamination process involves a vacuum cycle to remove trapped air, followed by the application of pressure and heat to cure the encapsulant and create a hermetic seal. Typical lamination temperatures are around 140-150°C.[\[1\]](#)[\[4\]](#)
- **Edge Sealing:** A butyl rubber tape is applied around the perimeter of the glass sandwich to provide a robust barrier against moisture ingress.

Accelerated Aging Tests

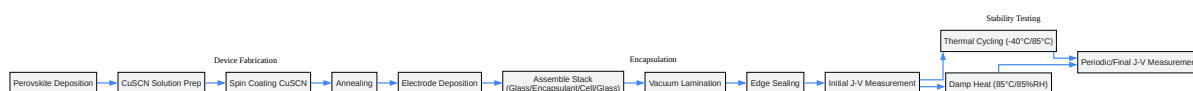
These tests are performed according to the International Electrotechnical Commission (IEC) 61215 standard to assess the long-term reliability of photovoltaic modules.

- **Damp Heat Test (IEC 61215):**
 - Place the encapsulated solar cells in a climate chamber.
 - Set the conditions to 85°C and 85% relative humidity.
 - Maintain these conditions for a duration of 1000 hours.[\[1\]](#)[\[3\]](#)
 - Periodically measure the photovoltaic parameters (PCE, Voc, Jsc, FF) of the cells.
- **Thermal Cycling Test (IEC 61215):**
 - Place the encapsulated solar cells in a thermal cycling chamber.
 - Cycle the temperature between -40°C and 85°C.

- The rate of temperature change should not exceed 100°C per hour.
- The dwell time at each extreme temperature should be at least 10 minutes.
- Perform a total of 200 cycles.[1][4][5]
- Measure the photovoltaic parameters at the beginning and end of the test.

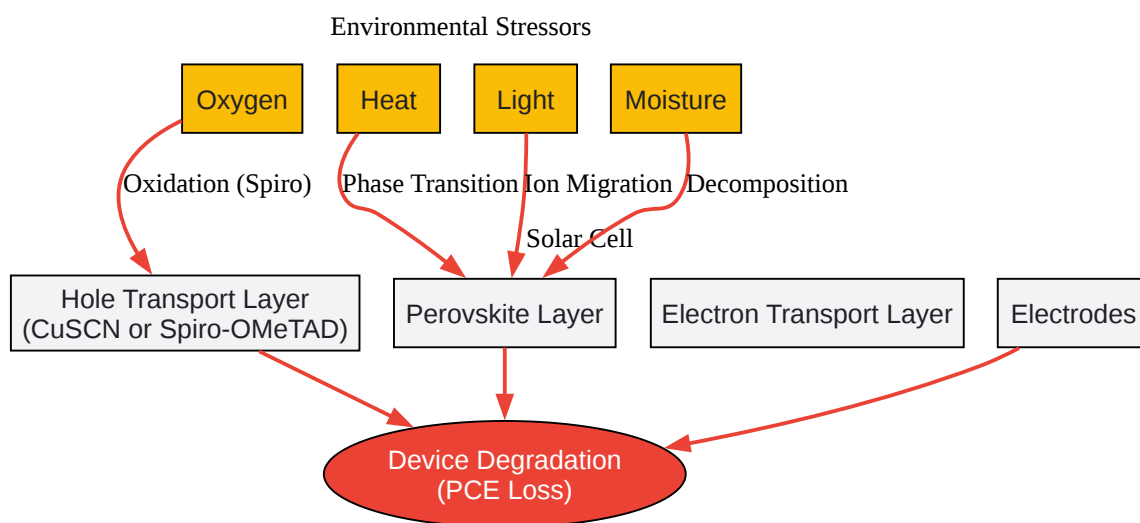
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.



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Fig. 1: General workflow for fabrication, encapsulation, and stability testing.



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Fig. 2: Key factors contributing to perovskite solar cell degradation.

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